molecular formula C14H10N2O5S B15001133 7-(1,3-Benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(1,3-Benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B15001133
M. Wt: 318.31 g/mol
InChI Key: GOWOZXIFYFLBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that combines multiple bioactive heterocyclic moieties. This compound is part of the thiazolo[4,5-b]pyridine family, which is known for its diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the construction of the thiazolo[4,5-b]pyridine bicyclic scaffold. This can be achieved by starting from thiazole or thiazolidine derivatives followed by pyridine annulation . One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in an ethanol medium at room temperature in the presence of zinc oxide nanoparticles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic techniques, such as the heterogeneous copper-catalyzed cascade three-component reaction, can be adapted for large-scale production .

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways. It acts as a purine bioisostere, incorporating a biologically relevant heterocyclic scaffold that enables wide-range modifications . This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of bioactive heterocyclic moieties, which provide multiple reactive sites for wide-range modifications. This allows for the development of novel polyfunctional analogs with diverse pharmacological activities .

Properties

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H10N2O5S/c17-10-4-7(6-1-2-8-9(3-6)21-5-20-8)13-11(15-10)12(14(18)19)16-22-13/h1-3,7H,4-5H2,(H,15,17)(H,18,19)

InChI Key

GOWOZXIFYFLBLB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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